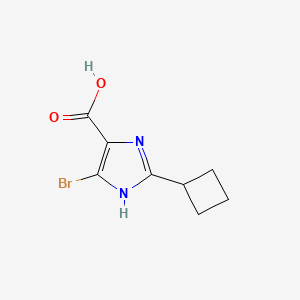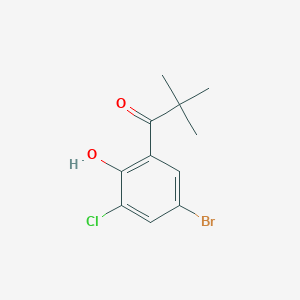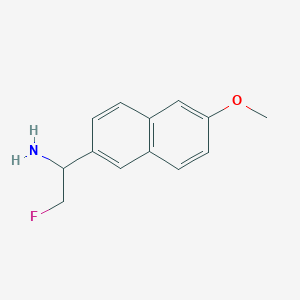![molecular formula C14H17NO4 B15271996 (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B15271996.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which is known for its ring strain and reactivity, and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the following steps:
Formation of the cyclopropyl ring: This can be achieved through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the benzyloxycarbonyl-protected amino group: This step often involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Coupling of the cyclopropyl and protected amino groups: This can be done using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The cyclopropyl ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the cyclopropyl ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyclopropyl group can interact with the enzyme’s active site, while the benzyloxycarbonyl-protected amino group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-cyclopropylpropanoic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
(3S)-3-{[(tert-Butyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Uses a different protecting group, which can affect its reactivity and stability.
(3S)-3-{[(Methoxy)carbonyl]amino}-3-cyclopropylpropanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the benzyloxycarbonyl group in (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid provides unique reactivity and stability characteristics, making it a valuable intermediate in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(3S)-3-cyclopropyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(11-6-7-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
KTNFIIVAHZGIKA-LBPRGKRZSA-N |
SMILES isomérico |
C1CC1[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)spiro[3.5]nonane-2-carboxylic acid](/img/structure/B15271914.png)
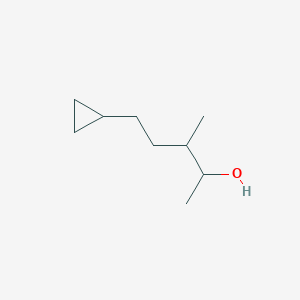
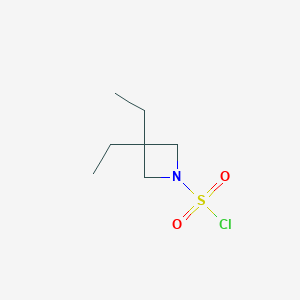
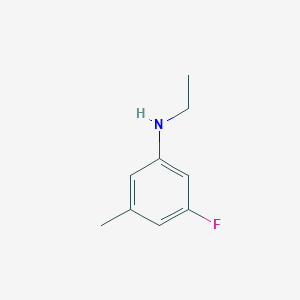
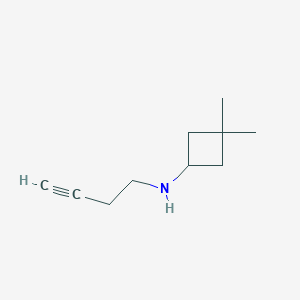
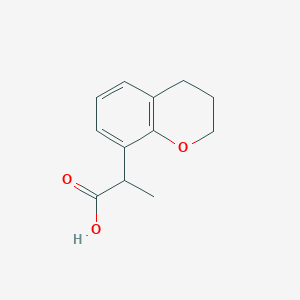


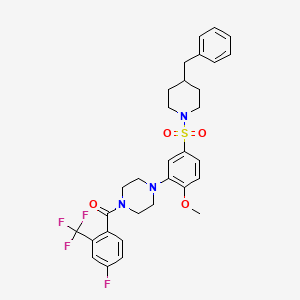
![4-[(Furan-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15271965.png)
![3-Methyl-3,7-diaza-spiro[5.6]dodecane](/img/structure/B15271967.png)
